Bisphenol A diphosphate

Descripción general

Descripción

Bisphenol A diphosphate is a chemical compound primarily used as a flame retardant in various plastics. It is a derivative of bisphenol A, which is widely known for its use in the production of polycarbonate plastics and epoxy resins. This compound is particularly valued for its ability to enhance the flame resistance of materials without the use of halogens, making it a more environmentally friendly option .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bisphenol A diphosphate typically involves the reaction of bisphenol A with phosphorus oxychloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired diphosphate ester. The process can be summarized as follows:

Reactants: Bisphenol A, phosphorus oxychloride, and a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reaction vessels and continuous processing techniques. The use of molecular sieves and other purification methods ensures the removal of impurities and the production of high-purity this compound .

Análisis De Reacciones Químicas

Types of Reactions: Bisphenol A diphosphate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where one of the phosphate groups is replaced by another functional group.

Polymerization Reactions: this compound is often used in polymerization reactions to produce flame-retardant polymers.

Common Reagents and Conditions:

Reagents: Common reagents include phosphorus oxychloride, bisphenol A, and various catalysts.

Major Products: The primary products formed from these reactions are flame-retardant polymers and other materials that incorporate this compound into their structure .

Aplicaciones Científicas De Investigación

Introduction to Bisphenol A Diphosphate

This compound, with the molecular formula and a molecular weight of 388.25 g/mol, is a chemical compound primarily recognized for its applications as a flame retardant in various polymeric materials. Its synthesis involves the reaction of bisphenol A with phosphorus oxychloride and phenol, yielding a diphosphate structure that enhances thermal stability and flame-retardant properties. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.

Flame Retardant in Polymers

Primary Use:

- Flame Retardant : this compound is extensively utilized as a flame retardant in engineering plastics, such as polycarbonate and acrylonitrile-butadiene-styrene (ABS). Its effectiveness in reducing flammability makes it suitable for applications in electronics, automotive parts, and construction materials.

Performance Characteristics:

- Enhanced thermal stability.

- Lower toxicity compared to other flame retardants.

Case Studies on Flame Retardancy

- Electrical Appliances :

- Construction Materials :

Environmental and Health Considerations

While this compound serves essential functions in various industries, concerns regarding its potential as an endocrine disruptor have emerged. Research highlights the need for careful assessment of its long-term effects on human health and the environment.

Regulatory Insights :

- Regulatory bodies are increasingly scrutinizing the use of bisphenol compounds due to their potential health impacts. For instance, studies have shown that exposure to similar bisphenols can lead to adverse effects on reproductive health and development .

Comparative Analysis of Flame Retardants

The following table compares this compound with other common flame retardants:

| Compound Name | Chemical Formula | Main Uses | Toxicity Profile |

|---|---|---|---|

| This compound | C15H18O8P2 | Flame retardant in polymers | Relatively low toxicity |

| Tetrabromobisphenol A | C15H12Br4O2 | Flame retardant | Higher toxicity |

| Bisphenol S | C12H10O4S | Used in polycarbonate production | Moderate toxicity |

| Bisphenol F | C13H12O2 | Used in epoxy resins | Higher toxicity |

Mecanismo De Acción

Bisphenol A diphosphate exerts its effects primarily through its interaction with flame-retardant mechanisms. It works by promoting the formation of a char layer on the surface of materials, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process. Additionally, this compound can act as an endocrine disruptor, interfering with hormone receptors and affecting various physiological processes .

Comparación Con Compuestos Similares

Bisphenol S: Another flame retardant with similar properties but different chemical structure.

Bisphenol F: Used in similar applications but has different reactivity and toxicity profiles.

Bisphenol AF: Known for its high thermal stability and used in high-performance applications.

Uniqueness: Bisphenol A diphosphate is unique in its balance of flame-retardant properties and environmental friendliness. Unlike halogenated flame retardants, it does not release harmful halogens during combustion, making it a safer alternative for various applications .

Actividad Biológica

Bisphenol A diphosphate (BDP) is a chemical compound that has garnered attention due to its potential biological activities and implications for human health and the environment. This article delves into the biological activity of BDP, examining its interactions with biological systems, toxicity, and environmental impact, supported by research findings and data tables.

Overview of this compound

BDP is a derivative of bisphenol A (BPA), which is widely recognized as an endocrine disruptor. The diphosphate form is often used in flame retardants and as a plasticizer in various industrial applications. Understanding the biological activity of BDP is crucial due to its potential effects on human health and ecological systems.

Mechanisms of Biological Activity

1. Hormonal Interactions:

BDP, like BPA, can interact with hormone receptors, particularly estrogen receptors (ERs). Research indicates that BDP may exhibit both agonistic and antagonistic properties towards these receptors, influencing endocrine functions. Specifically, it has been shown to bind to ERα and ERβ, albeit with lower potency compared to estradiol .

2. Toxicological Effects:

Studies have demonstrated that BDP can induce toxic effects similar to those of BPA, including:

- Carcinogenicity: BDP exposure has been associated with increased cancer risk due to its ability to disrupt normal cellular signaling pathways.

- Immunotoxicity: BDP may impair immune function by altering cytokine production and immune cell activity .

- Reproductive Toxicity: Animal studies have shown that exposure to BDP can lead to reproductive issues, including altered hormone levels and fertility impairments .

Case Studies

Case Study 1: Reproductive Effects in Animal Models

A study involving female rats exposed to BDP revealed significant alterations in ovarian function. The administration of BDP resulted in increased levels of pro-inflammatory cytokines and decreased antioxidant enzyme expression, leading to oxidative stress within ovarian granulosa cells. This oxidative stress was linked to impaired reproductive performance .

Case Study 2: Environmental Impact Assessment

Research assessing the biodegradability of BDP indicated that certain microbial strains could effectively degrade BDP in wastewater treatment settings. The engineered strain Shewanella oneidensis showed enhanced degradation capabilities, suggesting potential bioremediation applications for environments contaminated with BDP .

Data Tables

Propiedades

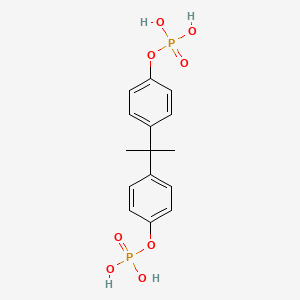

IUPAC Name |

[4-[2-(4-phosphonooxyphenyl)propan-2-yl]phenyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O8P2/c1-15(2,11-3-7-13(8-4-11)22-24(16,17)18)12-5-9-14(10-6-12)23-25(19,20)21/h3-10H,1-2H3,(H2,16,17,18)(H2,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUIXFSZFKWUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

181028-79-5 | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181028795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric trichloride, reaction products with bisphenol A and phenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for Bisphenol A diphosphate as a flame retardant?

A1: this compound acts as a flame retardant primarily through a condensed phase mechanism. [, , ] During thermal decomposition, BDP promotes the formation of a stable char layer on the surface of the material. [, ] This char layer acts as a barrier, insulating the underlying material from heat and oxygen, effectively hindering further combustion. [, ]

Q2: How does this compound compare to other flame retardants in terms of performance?

A2: Studies show that BDP exhibits synergistic effects when combined with other flame retardants, such as ammonium polyphosphate (APP) in epoxy resins [] and SiO2 in PC/ABS blends. [] This synergistic behavior leads to enhanced flame retardancy compared to using BDP alone. [, ] For instance, the combination of BDP and APP significantly increases the activation energy required for thermal decomposition, leading to improved thermal stability and heat resistance. []

Q3: Are there any concerns regarding the environmental impact of using this compound?

A3: While the provided research focuses on the flame-retardant properties and performance of BDP, it lacks information regarding its environmental impact and degradation pathways. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible waste management and recycling.

Q4: What analytical techniques are commonly used to characterize and quantify this compound?

A4: Thermogravimetric analysis (TGA) is a key technique used to study the thermal decomposition behavior and flame-retardant mechanism of BDP. [, ] TGA data allows for the determination of kinetic parameters like activation energy, providing insights into the thermal stability of BDP-containing materials. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.